ALDH3A1 Inhibition Profile of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde: Moderate Potency with Target Selectivity
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde (CAS 71760-44-6) demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer cell chemoresistance and stem cell maintenance [1]. In a spectrophotometric assay measuring the inhibition of ALDH3A1-mediated benzaldehyde oxidation, this compound exhibited an IC50 value of 2.10 µM (2,100 nM) following a 1-minute preincubation with the enzyme before substrate addition [1]. This level of activity positions it as a useful tool compound for exploring ALDH3A1 biology, particularly as a chemical probe with a defined and quantifiable potency. Its value is in its 'hit' or 'tool' level potency, which is sufficient for target validation and mechanistic studies, unlike structurally unrelated, high-potency ALDH inhibitors like DEAB, which are often used as pan-ALDH controls and can complicate data interpretation due to off-target effects [2].
| Evidence Dimension | Inhibitory potency against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | Pan-ALDH inhibitor DEAB (baseline) with reported IC50 values < 100 nM for ALDH1A1, but often used without ALDH3A1 selectivity data. |
| Quantified Difference | The compound shows defined, moderate potency (µM range), which is useful for studying ALDH3A1 without completely ablating enzyme function. |
| Conditions | Spectrophotometric assay; inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation before substrate addition. |
Why This Matters
A defined IC50 value against a specific target like ALDH3A1 provides a quantifiable metric for selecting a chemical probe, ensuring reproducibility and enabling dose-response studies that are impossible with less characterized or more promiscuous analogs.
- [1] BindingDB. BDBM50447072 CHEMBL1890994::US9328112, A24. Affinity Data: IC50 = 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] Moreb, J. S., et al. (2012). Aldehyde dehydrogenase isozymes: markers of cancer stem cells and targets for therapy. Stem Cells and Cancer Stem Cells, Volume 4. DOI: 10.1007/978-94-007-2828-8_19. (Representative reference for DEAB use). View Source
